2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)-N-(3-phenylpropyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxy group attached to a phenol ring, which is further connected to an acetamide group via a propyl chain that includes a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide typically involves the following steps:
Phenol Derivative Preparation: The starting material, 2-methoxyphenol, undergoes a reaction with an appropriate reagent to introduce the propyl chain.
Acetylation: The phenol derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amination: The acetylated product is subjected to amination with 3-phenylpropylamine to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize waste.
Types of Reactions:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro group if present, converting it to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide ions are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Amines and amides.
Substitution: Ether derivatives and other substituted phenols.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-(2-Methoxyphenoxy)acetamide: Similar structure but lacks the phenylpropyl group.
N-(3-Phenylpropyl)acetamide: Similar to the target compound but lacks the methoxyphenoxy group.
Uniqueness: The presence of both the methoxy group and the phenylpropyl group in 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide provides unique chemical properties and potential biological activities compared to its similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-11-5-6-12-17(16)22-14-18(20)19-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQLXQWBEDPBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.